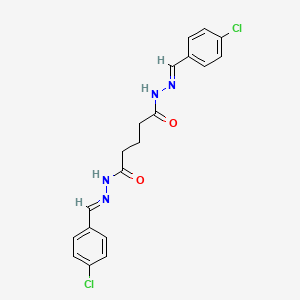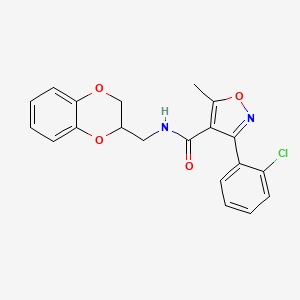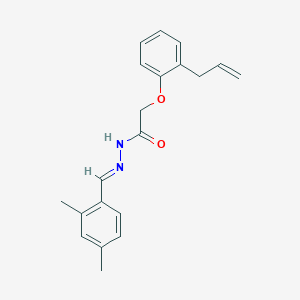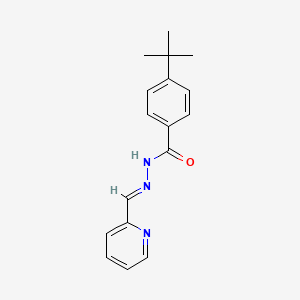![molecular formula C11H10N2O2S B3860872 N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide](/img/structure/B3860872.png)
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide
Vue d'ensemble
Description
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide, also known as MTMF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTMF belongs to the class of hydrazide derivatives, which have been extensively studied for their various biological activities.
Mécanisme D'action
The mechanism of action of N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide is not fully understood. However, studies have shown that this compound exerts its biological activities through the modulation of various signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. This compound also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory cytokines. In microbial infections, this compound disrupts the cell wall synthesis and inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound induces DNA damage and inhibits the expression of genes involved in cell proliferation and survival. This compound also modulates the expression of various proteins involved in the regulation of cell cycle progression and apoptosis. In inflammatory conditions, this compound inhibits the production of inflammatory cytokines and reduces the infiltration of immune cells. In microbial infections, this compound disrupts the cell wall synthesis and inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo. However, the limitations of this compound include its poor solubility in aqueous solutions and its limited bioavailability.
Orientations Futures
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has shown promising results in various scientific research applications. Future research should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in other diseases. This compound can also be used as a lead compound for the development of new derivatives with improved biological activities. In conclusion, this compound has the potential to be a valuable tool in the field of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, this compound has shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. In microbial infections, this compound has been shown to possess antibacterial and antifungal activities.
Propriétés
IUPAC Name |
N-[(E)-(2-methylthiophen-3-yl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-9(4-6-16-8)7-12-13-11(14)10-3-2-5-15-10/h2-7H,1H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFVFLPSENNMCE-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C=NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CS1)/C=N/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860800.png)
![(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone](/img/structure/B3860806.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
![1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
![N-benzyl-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3860817.png)


![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3860840.png)
![N'-(4-bromobenzylidene)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3860843.png)

![3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3860857.png)

![(1-benzyl-1H-benzimidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B3860869.png)
![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)
